Acetylcholinesterase Inhibition – C17:1 Outperforms Co‑Isolated Analogs from Knema laurina
Among five alkenylphenol and salicylic acid derivatives isolated from the stem bark of Knema laurina, compound 5 [2‑hydroxy‑6‑(10′Z‑heptadecenyl)benzoic acid, i.e., ginkgolic acid C17:1] exhibited the most potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.573 ± 0.0260 μM [1]. The other four natural analogs (compounds 1–4) were less active, although exact IC50 values were not reported for all. This demonstrates that the C17:1 alkenyl chain length and unsaturation confer a significant advantage in AChE binding affinity over shorter‑chain or hydroxylated analogs.
| Evidence Dimension | AChE inhibitory activity (IC50, μM) |
|---|---|
| Target Compound Data | 0.573 ± 0.0260 μM |
| Comparator Or Baseline | Compounds 1–4: 2‑hydroxy‑6‑(10′‑hydroxypentadec‑8′(E)‑enyl)benzoic acid (1), 3‑pentadec‑10′(Z)‑enylphenol (2), 3‑heptadec‑10′(Z)‑enylphenol (3), 2‑hydroxy‑6‑(pentadec‑10′(Z)‑enyl)benzoic acid (4). No individual IC50 reported; all less potent than compound 5. |
| Quantified Difference | Compound 5 identified as the most potent; exact fold‑difference not calculable from published data. |
| Conditions | In vitro AChE enzyme assay (Ellman method); compounds isolated from Knema laurina stem bark; Bioorg. Med. Chem. Lett. 2011. |
Why This Matters
For procurement in CNS‑focused programs, ginkgolic acid C17:1 is the preferred AChE‑inhibiting scaffold from this chemotype, as shorter or substituted analogs show weaker enzyme inhibition.
- [1] Akhtar, M.N.; Lam, K.W.; Abas, F.; Maulidiani; Ahmad, S.; Shah, S.A.A.; Rahman, A.U.; Choudhary, M.I.; Lajis, N.H. New class of acetylcholinesterase inhibitors from the stem bark of Knema laurina and their structural insights. Bioorg. Med. Chem. Lett. 2011, 21, 4097‑4103. View Source
